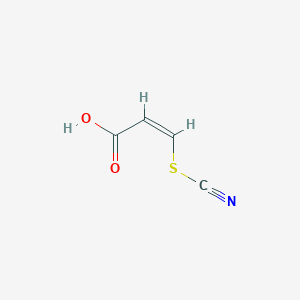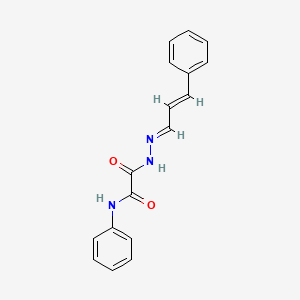
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C17H15N3O2 and a molecular weight of 293.328 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a phenyl-propenylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves a multi-step reaction process. One common method includes the condensation of phenylhydrazine with benzaldehyde to form a hydrazone intermediate, followed by the reaction with ethyl oxalate to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Chemical Reactions Analysis
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl-propenylidene moiety can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
2-Oxo-N-phenyl-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide can be compared with similar compounds such as:
2-Oxo-N,2-diphenylacetamide: This compound has a similar oxo and phenyl structure but lacks the hydrazino group, making it less reactive in certain chemical reactions.
N-methyl-2-oxo-2-phenylacetamide: This compound includes a methyl group instead of the hydrazino group, which alters its chemical properties and reactivity.
2-Oxo-2-{(2E)-2-[(2E)-3-phenyl-2-propenylidene]hydrazino}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a thiadiazole ring, providing additional biological activities and applications.
Properties
CAS No. |
53117-39-8 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-phenyl-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-15-11-5-2-6-12-15)17(22)20-18-13-7-10-14-8-3-1-4-9-14/h1-13H,(H,19,21)(H,20,22)/b10-7+,18-13+ |
InChI Key |
DWIJSLFNALYLAZ-CVUDBVLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)

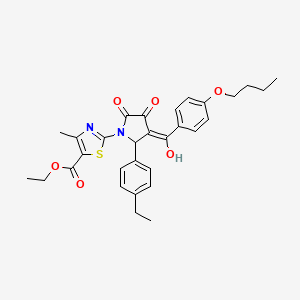
![2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012540.png)
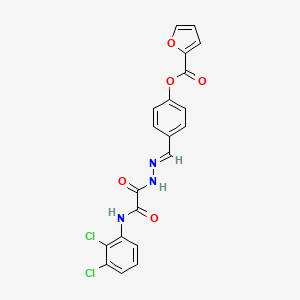
![4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine](/img/structure/B12012558.png)
![(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012562.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12012564.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012565.png)
![4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12012577.png)
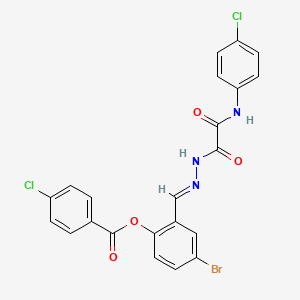
![2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012586.png)
